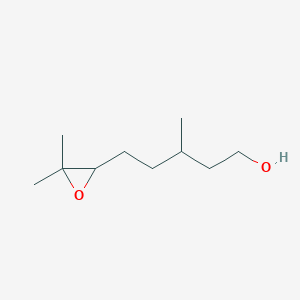
3,7-Dimethyl-6,7-epoxyoctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-6,7-epoxyoctan-1-ol is a chemical compound that belongs to the family of epoxy alcohols. It is commonly used in scientific research applications due to its unique properties and potential benefits. In
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-6,7-epoxyoctan-1-ol is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,7-Dimethyl-6,7-epoxyoctan-1-ol has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties. It can also inhibit the growth of cancer cells and reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,7-Dimethyl-6,7-epoxyoctan-1-ol in lab experiments is its unique properties. The compound is stable and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that the compound is not widely available, which can make it difficult to obtain for certain experiments.
Orientations Futures
There are many potential future directions for research involving 3,7-Dimethyl-6,7-epoxyoctan-1-ol. One direction is to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to investigate its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, there is potential for the compound to be used in the synthesis of new chiral molecules with unique properties.
Conclusion:
In conclusion, 3,7-Dimethyl-6,7-epoxyoctan-1-ol is a unique compound with potential benefits in various scientific research applications. Its synthesis method is relatively simple and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
Applications De Recherche Scientifique
3,7-Dimethyl-6,7-epoxyoctan-1-ol has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry. The compound is used as a starting material for the synthesis of other compounds. It is also used as a chiral building block in the synthesis of chiral molecules.
Propriétés
Numéro CAS |
1564-98-3 |
|---|---|
Nom du produit |
3,7-Dimethyl-6,7-epoxyoctan-1-ol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
SMILES canonique |
CC(CCC1C(O1)(C)C)CCO |
Autres numéros CAS |
1564-98-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

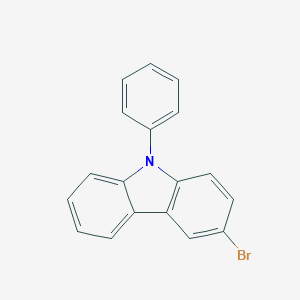
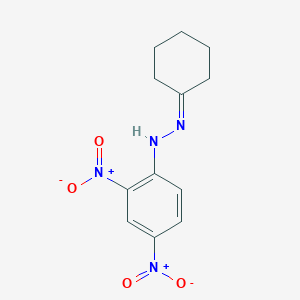
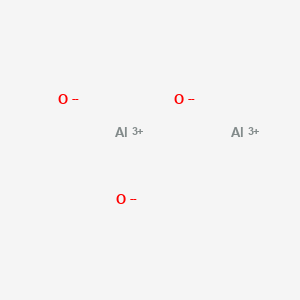
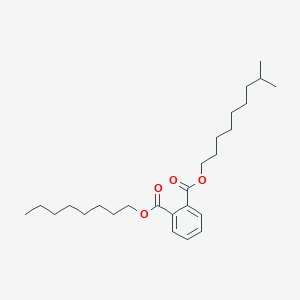
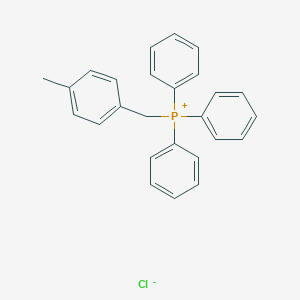
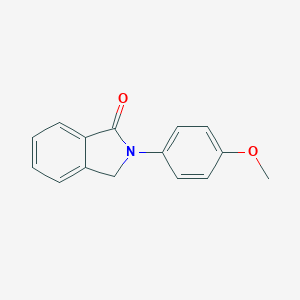
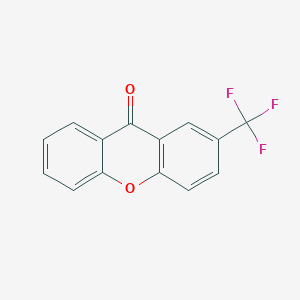
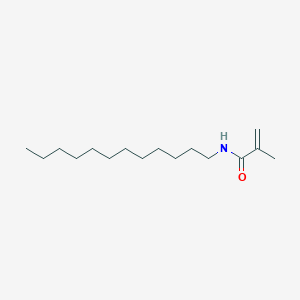
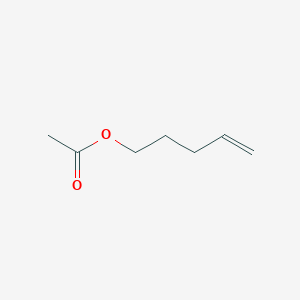

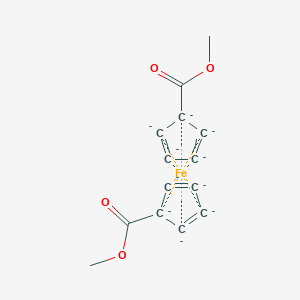
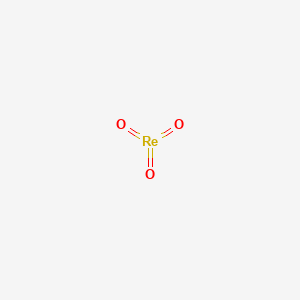
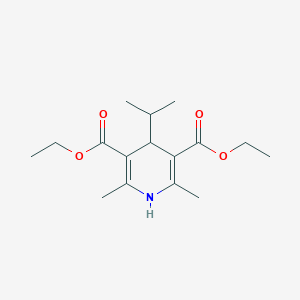
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)